Lead(II) fluoride

Description

Properties

IUPAC Name |

lead(2+);difluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHIOHCCQGUGKU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

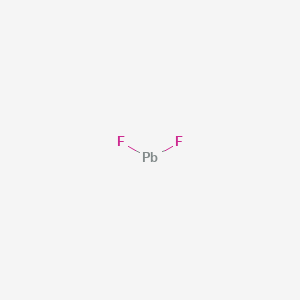

F2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014471 | |

| Record name | Lead fluoride (PbF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-46-2, 53096-04-1 | |

| Record name | Lead fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053096041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead fluoride (PbF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291824BBS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead(II) Fluoride (CAS 7783-46-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Lead(II) fluoride (B91410) (PbF₂), an inorganic compound with significant utility in various scientific and industrial fields.

Physicochemical Properties

Lead(II) fluoride is a white, odorless solid at room temperature.[1] It is a compound of lead and fluorine with the chemical formula PbF₂.[1] Key quantitative properties are summarized in the tables below for easy reference.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 7783-46-2[1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | PbF₂[1][2][3][4][5][9][10][11] |

| Molar Mass | 245.20 g/mol [1][2][3][5][9] |

| Appearance | White powder or colorless crystals[1][4][7][8][10] |

| Odor | Odorless[1][7][10] |

Table 2: Physical and Thermal Properties of this compound

| Property | Value |

| Density | Orthorhombic: 8.445 g/cm³[1][2][3][5][8][10][12][13] Cubic: 7.750 g/cm³[1][10] |

| Melting Point | 824 °C (1515 °F; 1097 K)[1][2][3][5][10][12][14][15] |

| Boiling Point | 1293 °C (2359 °F; 1566 K)[1][4][6][8][12][14] |

| Solubility in Water | 0.057 g/100 mL (at 0 °C)[1] 0.0671 g/100 mL (at 20 °C)[1] |

| Solubility Product (Ksp) | 2.05 × 10⁻⁸ (at 20 °C)[1] |

| Other Solubilities | Soluble in nitric acid and hydrochloric acid; insoluble in acetone (B3395972) and ammonia.[1][8] |

Crystal Structure

This compound is polymorphic, meaning it can exist in more than one crystal form. At ambient temperatures, it adopts an orthorhombic crystal structure, similar to that of lead(II) chloride (PbCl₂).[1][16] At higher temperatures, it transitions to a cubic (fluorite-type) crystal structure.[1][16]

Synthesis and Reactivity

This compound is stable under normal conditions.[4] It can be synthesized through several chemical pathways.

Experimental Protocol: Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale synthesis of this compound by the reaction of a soluble lead salt with a soluble fluoride salt.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium fluoride (KF)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a solution of lead(II) nitrate by dissolving a known mass in deionized water in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent solution of potassium fluoride in deionized water.

-

While stirring, slowly add the potassium fluoride solution to the lead(II) nitrate solution. A white precipitate of this compound will form immediately. The reaction is: 2 KF + Pb(NO₃)₂ → PbF₂ + 2 KNO₃.[1]

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate with small portions of deionized water to remove any soluble impurities.

-

Dry the collected this compound in a drying oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.

An alternative synthesis route involves the reaction of lead(II) hydroxide (B78521) or lead(II) carbonate with hydrofluoric acid: Pb(OH)₂ + 2 HF → PbF₂ + 2 H₂O.[1]

Caption: Synthesis pathways for this compound.

Analytical Workflow

Characterization of synthesized this compound typically involves techniques to confirm its identity, purity, and crystal structure.

Caption: Analytical workflow for this compound characterization.

Applications

This compound has several specialized applications, including:

-

Glass Manufacturing: It is used in the production of low-melting-point glasses and in glass coatings for reflecting infrared rays.[7][17]

-

Electronics: It is utilized in phosphors for television-tube screens.[7]

-

Catalysis: It serves as a catalyst in the manufacturing of picoline.[7]

-

Optics: Due to its optical properties, it is used in materials for infrared spectroscopy.[12]

-

High-Energy Physics: Crystals of this compound have been used as scintillators in experiments.[1]

Safety and Toxicology

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed or inhaled.[7][18] There is a risk of damage to fertility or the unborn child, and it may cause damage to organs through prolonged or repeated exposure.[7][18]

-

Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[18]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound powder, = 99 7783-46-2 [sigmaaldrich.com]

- 3. フッ化鉛(II) 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Lead (II) Fluoride, 99.9% - ProChem, Inc. [prochemonline.com]

- 5. This compound powder, = 99 7783-46-2 [sigmaaldrich.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. Lead fluoride | F2Pb | CID 24549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 7783-46-2,Lead fluoride | lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. buy Lead Fluoride Powder price- FUNCMATER [funcmater.com]

- 11. This compound, 99% min | Fisher Scientific [fishersci.ca]

- 12. China Lead Fluoride PbF2 Manufacture and Factory | Liche [licheoptics.com]

- 13. Lead fluoride CAS#: 7783-46-2 [m.chemicalbook.com]

- 14. americanelements.com [americanelements.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. This compound - Wikiwand [wikiwand.com]

- 17. chivine-us.com [chivine-us.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Physical and chemical properties of plumbous fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plumbous fluoride (B91410), also known as lead(II) fluoride (PbF₂), is an inorganic compound with significant applications in various scientific and industrial fields, including the synthesis of specialized glasses, as a component in fluoride-ion batteries, and in the production of scintillation crystals. Its unique physical and chemical properties, such as its dual crystal structure and limited aqueous solubility, make it a subject of considerable interest in materials science and for potential applications in drug development as a fluoride-releasing agent. This technical guide provides an in-depth overview of the core physical and chemical characteristics of plumbous fluoride, detailed experimental protocols for their determination, and a summary of its key reactions.

Physical Properties of Plumbous Fluoride

Plumbous fluoride is a white, odorless solid at room temperature.[1][2] It is known to exist in two polymorphic forms: a lower-temperature orthorhombic (α-PbF₂) phase and a higher-temperature cubic (β-PbF₂) phase.[1][3] The transition between these two phases occurs at approximately 316 °C.[4][5]

Quantitative Physical Data

A summary of the key physical properties of plumbous fluoride is presented in the table below for easy reference and comparison.

| Property | Value | Crystal Form | Citation(s) |

| Molar Mass | 245.20 g/mol | - | [1] |

| Appearance | White to colorless crystalline powder | - | [1][4] |

| Melting Point | 824 °C (1515 °F; 1097 K) | - | [1][6][7] |

| Boiling Point | 1293 °C (2359 °F; 1566 K) | - | [1][8] |

| Density | 8.445 g/cm³ | Orthorhombic (α-PbF₂) | [1][6][7] |

| 7.750 g/cm³ | Cubic (β-PbF₂) | [1][9] | |

| Solubility in Water | 0.057 g/100 mL (at 0 °C) | - | [1] |

| 0.0671 g/100 mL (at 20 °C) | - | [1] | |

| Solubility Product (Ksp) | 2.05 × 10⁻⁸ (at 20 °C) | - | [1] |

Experimental Protocols for Determining Physical Properties

The melting point of plumbous fluoride can be accurately determined using a capillary melting point apparatus, such as a Mel-Temp instrument.

Methodology:

-

A small, finely powdered sample of plumbous fluoride is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.

-

The heating rate is then reduced to about 2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range. For a pure substance, this range should be narrow.

The density of both the orthorhombic and cubic forms of plumbous fluoride can be determined using a pycnometer, a flask with a precise volume.

Methodology:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with a liquid of known density (e.g., distilled water) and weighed to determine the volume of the pycnometer.

-

The pycnometer is emptied and dried, and a known mass of plumbous fluoride powder is added.

-

The pycnometer is then filled with the same liquid, and the total mass is measured.

-

The volume of the plumbous fluoride sample is calculated by determining the volume of the displaced liquid. The density is then calculated by dividing the mass of the sample by its volume.

The crystal structure of plumbous fluoride is determined using single-crystal or powder X-ray diffraction.

Methodology:

-

A crystalline sample of plumbous fluoride is mounted in an X-ray diffractometer.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The X-rays are diffracted by the crystal lattice at specific angles, which are dependent on the arrangement of atoms in the crystal.

-

The diffraction pattern of intensities versus diffraction angle is recorded.

-

Analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the arrangement of atoms within the crystal, thus identifying the crystal system (orthorhombic or cubic) and space group.

Chemical Properties and Reactivity of Plumbous Fluoride

Plumbous fluoride is a relatively stable compound but exhibits reactivity under certain conditions. It is sparingly soluble in water but its solubility increases in the presence of nitric acid.[1][2][5] It is insoluble in acetone (B3395972) and ammonia.[1]

Synthesis of Plumbous Fluoride

Plumbous fluoride can be synthesized through several chemical pathways. The most common methods involve precipitation from an aqueous solution or reaction with hydrofluoric acid.

This method involves the reaction of a soluble lead(II) salt with a soluble fluoride salt.

Experimental Protocol:

-

A solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), is prepared in deionized water.

-

A separate solution of a soluble fluoride salt, such as potassium fluoride (KF) or sodium fluoride (NaF), is also prepared.

-

The fluoride solution is slowly added to the lead(II) nitrate solution with constant stirring.

-

A white precipitate of this compound will form immediately.

-

The precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried in an oven.

The following diagram illustrates the workflow for the precipitation synthesis of plumbous fluoride.

Plumbous fluoride can also be prepared by reacting lead(II) hydroxide (B78521) or lead(II) carbonate with hydrofluoric acid.[1]

Experimental Protocol:

-

Lead(II) hydroxide (Pb(OH)₂) or lead(II) carbonate (PbCO₃) is suspended in water.

-

Hydrofluoric acid (HF) is carefully added to the suspension with stirring.

-

The reaction proceeds to form this compound and water (or water and carbon dioxide in the case of the carbonate).

-

The resulting this compound precipitate is collected, washed, and dried as described in the precipitation method.

Dissolution in Water

Although sparingly soluble, plumbous fluoride does dissociate to a small extent in water to form lead(II) ions (Pb²⁺) and fluoride ions (F⁻).[10]

The dissolution equilibrium is represented by the following equation:

PbF₂(s) ⇌ Pb²⁺(aq) + 2F⁻(aq)

The following diagram illustrates the dissolution and equilibrium of plumbous fluoride in water.

Reactivity with Acids

Plumbous fluoride reacts with strong acids such as nitric acid (HNO₃) and hydrochloric acid (HCl).[1] In the case of nitric acid, the solubility of this compound increases due to the reaction of fluoride ions with H⁺ ions to form weakly dissociated hydrofluoric acid (HF), which shifts the dissolution equilibrium to the right. With concentrated hydrochloric acid, it can form complex ions.[11]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of plumbous fluoride. The quantitative data, presented in a clear tabular format, along with detailed experimental protocols, offers valuable information for researchers and professionals in materials science and drug development. The visualization of key processes through diagrams further aids in the understanding of the synthesis and behavior of this important inorganic compound. The information compiled herein serves as a comprehensive resource for the effective utilization and further investigation of plumbous fluoride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fpharm.uniba.sk [fpharm.uniba.sk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. home.uni-leipzig.de [home.uni-leipzig.de]

- 6. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 7. mdpi.com [mdpi.com]

- 8. ursinus.edu [ursinus.edu]

- 9. sic.cas.cn [sic.cas.cn]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

Synthesis and preparation of high-purity PbF₂ powder

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity PbF₂ Powder

Introduction

Lead(II) fluoride (B91410) (PbF₂), a white, odorless crystalline solid, is a significant inorganic material with unique optical, electronic, and chemical properties.[1][2] It exists in two primary polymorphic forms: the orthorhombic α-PbF₂ (cotunnite-type), which is stable at ambient temperatures, and the cubic β-PbF₂ (fluorite-type), stable at high temperatures.[1] The synthesis of high-purity PbF₂ powder is critical for its advanced applications, including the fabrication of specialty glasses with high refractive indices, optical and protective coatings, fluoride-ion batteries, and scintillator crystals for high-energy physics.[2][3][4] This guide provides a comprehensive overview of the principal methods for synthesizing high-purity PbF₂ powder, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and scientists in materials science and drug development.

Synthesis Methodologies

The selection of a synthesis method depends on the desired purity, particle size, morphology, and crystalline phase of the final PbF₂ product. The most common and effective methods include wet chemical precipitation, hydrothermal synthesis, and solid-state reaction.

Wet Chemical Precipitation

Wet chemical precipitation is a widely used, straightforward, and scalable method for producing PbF₂ powder at or near room temperature. The process involves the reaction of a soluble lead salt with a fluoride source in an aqueous solution, leading to the precipitation of insoluble PbF₂.[1][5]

Core Reactions:

-

Using a lead salt and a fluoride salt: Pb(NO₃)₂ + 2KF → PbF₂↓ + 2KNO₃[1]

-

Using a lead salt and hydrofluoric acid: Pb(CH₃COO)₂ + 2HF → PbF₂↓ + 2CH₃COOH[5]

Experimental Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of a high-purity lead salt (e.g., lead(II) nitrate, Pb(NO₃)₂) and a fluoride source (e.g., potassium fluoride, KF).

-

Precipitation: While vigorously stirring, slowly add the fluoride solution to the lead salt solution. An immediate white precipitate of PbF₂ will form. The reaction is typically carried out at room temperature.

-

Aging: The resulting suspension may be aged for a period (e.g., 1-2 hours) to allow for particle growth and improved crystallinity.

-

Washing: The precipitate is separated from the solution via filtration or centrifugation. It is then washed multiple times with deionized water to remove soluble by-products (e.g., KNO₃) and unreacted precursors.

-

Drying: The washed PbF₂ powder is dried in an oven or vacuum desiccator at a controlled temperature (e.g., 100-150 °C) to remove residual water.[6]

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high temperatures and pressures in a sealed vessel (autoclave) to produce materials with high crystallinity and controlled morphology.[7][8] This technique is particularly useful for growing single crystals or synthesizing specific polymorphs of PbF₂.[9]

Experimental Protocol:

-

Precursor Mixture: A mixture of a lead source (e.g., PbF₂ powder, Pb(CH₃COO)₂) and a mineralizer/solvent (e.g., aqueous KF, NH₄F, or HF solution) is placed into a Teflon-lined stainless steel autoclave.[7][8]

-

Sealing and Heating: The autoclave is sealed and heated to a specific temperature, typically between 170 °C and 450 °C.[8] The pressure inside the vessel increases due to the heating of the solvent (autogenous pressure).

-

Reaction: The reaction is held at the set temperature for a duration ranging from several hours to days to allow for the dissolution of precursors and the crystallization of the final product.[7][9]

-

Cooling: The autoclave is cooled slowly to room temperature. A slow cooling rate is crucial for the formation of well-defined crystals.

-

Product Recovery: The solid product is collected, washed thoroughly with deionized water and ethanol (B145695) to remove any residual reactants, and then dried under vacuum or in an oven at a moderate temperature.

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at high temperatures to form a polycrystalline product.[10] This technique is often used for producing ceramic materials and can be adapted for PbF₂ synthesis, particularly when targeting specific doped compositions or solid solutions.[11]

Experimental Protocol:

-

Precursor Preparation: High-purity solid precursors (e.g., PbO and NH₄F·HF) are weighed in stoichiometric ratios. The starting materials should be dried to remove any adsorbed moisture.[11]

-

Homogenization: The precursors are intimately mixed and ground together in an agate mortar to ensure maximum contact between the reactant particles.[10]

-

Pelletization: The homogenized powder is often pressed into pellets to increase the contact area between grains.[10]

-

Calcination: The mixture or pellets are placed in an inert crucible (e.g., nickel or platinum) and heated in a furnace at a high temperature (e.g., 720-740 °C) for several hours.[6][11] The reaction is typically carried out under an inert or a fluorinating atmosphere to prevent the formation of oxide impurities.[11]

-

Product Formation: After cooling, the resulting solid is re-ground to obtain a fine, homogeneous PbF₂ powder. The process of grinding and heating may be repeated to ensure the reaction goes to completion.

Controlling Crystal Phase (α-PbF₂ vs. β-PbF₂)

The synthesis of a pure α or β phase of PbF₂ is often desired. Experimental conditions and the use of additives can influence the resulting crystal structure. For instance, in mechanochemical and hydrothermal syntheses, certain additives can selectively promote the formation of one phase over the other.[9][12]

-

β-PbF₂ (Cubic) Formation: Often favored by the addition of citric acid.[12]

-

α-PbF₂ (Orthorhombic) Formation: Strongly favored by the addition of selected amines or acetic acid.[9][12]

Data Summary of Synthesis Methods

The following tables summarize key quantitative data associated with the different synthesis methods for PbF₂.

Table 1: Comparison of Synthesis Parameters

| Parameter | Wet Chemical Precipitation | Hydrothermal Synthesis | Solid-State Reaction |

| Temperature | Room Temperature | 170 - 450 °C[8] | 720 - 740 °C[11] |

| Pressure | Atmospheric | Autogenous (High) | Atmospheric |

| Typical Duration | 1 - 4 hours | 8 - 24 hours[7][9] | 4 - 8 hours[6][11] |

| Purity | ≥99%[13] | High, depends on precursors | High, up to 99.99%[11] |

| Typical Form | Fine Powder[8] | Microcrystals, Rods, Spheres[9] | Polycrystalline Powder |

Table 2: Physical and Chemical Properties of PbF₂

| Property | Value | Reference |

| Molar Mass | 245.20 g/mol | [1] |

| Appearance | White Powder/Crystals | [1] |

| Density (α-PbF₂) | 8.445 g/cm³ | [1][14] |

| Density (β-PbF₂) | 7.750 g/cm³ | [1] |

| Melting Point | 824 °C | [1][13] |

| Boiling Point | 1,293 °C | [1] |

| Solubility in Water | 0.0671 g/100 mL (20 °C) | [1] |

Characterization of High-Purity PbF₂ Powder

After synthesis, comprehensive characterization is essential to confirm the purity, crystal structure, and morphology of the PbF₂ powder.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase (α or β) of PbF₂ and to assess the phase purity of the sample. The presence of sharp diffraction peaks indicates high crystallinity.[15]

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the powder's surface, revealing particle size, shape (morphology), and the degree of agglomeration.[9][15][16]

-

Transmission Electron Microscopy (TEM): For nanoscale powders, TEM offers even higher magnification to observe the fine details of particle morphology and crystal structure.[16][17]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM or TEM, EDS is used for elemental analysis to confirm the presence of lead and fluorine and to detect any elemental impurities.[16]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring ultra-high purity, ICP-MS is used to quantify trace metal contaminants with very high sensitivity.[18]

Conclusion

The synthesis of high-purity lead(II) fluoride powder can be effectively achieved through several methods, primarily wet chemical precipitation, hydrothermal synthesis, and solid-state reaction. Wet chemical precipitation offers a simple, scalable route to fine powders, while hydrothermal synthesis provides excellent control over crystallinity and morphology. Solid-state reactions are suitable for producing highly pure polycrystalline materials, especially for ceramic applications. The choice of method and the precise control of reaction parameters, including temperature, precursors, and the use of additives, are critical for tailoring the final product's properties, such as its crystalline phase and particle size, to meet the stringent requirements of advanced technological applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ProChem, Inc. Lead (II) Fluoride, 99.999% - High-Purity Material for Optical & Protective Coatings [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. crystran.com [crystran.com]

- 5. Lead fluoride | F2Pb | CID 24549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1093419A - Growing large-size, high quality plumbous fluoride (PbF2) crystalline new technology - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Solid State Reaction | NFFA.eu [nffa.eu]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. 氟化铅(II) powder, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. China Lead Fluoride PbF2 Manufacture and Factory | Liche [licheoptics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Optimized Methods for the Production of High-Purity 203Pb Using Electroplated Thallium Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Lead(II) Fluoride in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) fluoride (B91410) (PbF₂) in water and common organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of lead(II) fluoride is a critical parameter in various chemical and pharmaceutical applications. The following table summarizes the available quantitative data for its solubility in water at different temperatures. Information on its solubility in organic solvents is also provided, noting that precise quantitative data is limited in publicly available literature.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | 0 | 0.057 | 0.57 | 0.0023 |

| Water | 20 | 0.0671 | 0.671 | 0.0027 |

| Water | 25 | Not explicitly found, but Ksp values suggest it is slightly higher than at 20°C | Not explicitly found | ~0.0021 |

| Acetone (B3395972) | Ambient | Insoluble[1] | Insoluble[1] | Insoluble[1] |

| Ammonia | Ambient | Insoluble[1] | Insoluble[1] | Insoluble[1] |

| Ethanol (B145695) | Ambient | Data not available; expected to be very low | Data not available | Data not available |

| Methanol | Ambient | Data not available; expected to be very low | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Ambient | Soluble (qualitative) | Data not available | Data not available |

| Dimethylformamide (DMF) | Ambient | Soluble (qualitative) | Data not available | Data not available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, particularly in organic solvents where information is scarce, the following experimental protocols are provided. The gravimetric method is a reliable and straightforward technique for determining the solubility of a sparingly soluble salt like this compound.

Gravimetric Determination of Solubility in Water

This method involves preparing a saturated solution of this compound, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment:

-

This compound (PbF₂) powder

-

Distilled or deionized water

-

Thermostatic water bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or less)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Drying oven

-

Desiccator

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of distilled water in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the suspension vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

Turn off the stirrer and allow the undissolved solid to settle completely.

-

Carefully draw a precise volume (e.g., 10.00 mL or 25.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette to avoid precipitation upon cooling.

-

Filter the collected sample through a syringe filter to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish on an analytical balance.

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven set to a temperature that will evaporate the water without decomposing the this compound (e.g., 110°C).

-

Once all the water has evaporated, continue to dry the solid residue for at least 2 hours.

-

Transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry this compound residue on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units (e.g., g/L, g/100 mL, mol/L) based on the mass of the residue and the volume of the saturated solution taken.

-

Adaptation for Organic Solvents

The gravimetric method described above can be adapted for organic solvents. Key considerations include:

-

Solvent Volatility: For highly volatile solvents like acetone or methanol, ensure the experimental setup minimizes solvent evaporation during equilibration. A tightly sealed container is crucial.

-

Drying Temperature: The drying temperature in the oven should be well below the boiling point of the organic solvent to prevent bumping and loss of sample, but sufficient to ensure complete evaporation. A vacuum oven may be beneficial for removing high-boiling point solvents like DMSO and DMF at a lower temperature.

-

Hygroscopicity: Some organic solvents, such as DMSO and DMF, are hygroscopic. It is important to use anhydrous solvents and minimize exposure to atmospheric moisture.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of this compound solubility.

References

A Comprehensive Technical Guide to Lead(II) Fluoride (PbF₂) for Researchers and Scientists

Introduction: Lead(II) fluoride (B91410), with the chemical formula PbF₂, is an inorganic compound that presents as a white, odorless solid.[1][2] It is a significant material in various scientific and industrial fields due to its unique optical, electronic, and chemical properties.[3] This technical guide provides an in-depth overview of the core characteristics of PbF₂, its synthesis, and its applications, with a particular focus on its relevance to materials science and the broader context of fluorine chemistry in drug development.

Molecular Identity and Core Properties

Lead(II) fluoride is also known by other names such as lead difluoride and plumbous fluoride.[1][2] The compound is polymorphic, existing in an orthorhombic form at ambient temperatures and transitioning to a cubic (fluorite-type) structure at high temperatures.[1][4]

Chemical Formula and Molecular Weight

The fundamental identity of this compound is defined by its chemical formula and molecular weight, which are crucial for stoichiometric calculations and material characterization.

| Identifier | Value | Source |

| Chemical Formula | PbF₂ | [1][5][6] |

| Molecular Weight | 245.20 g/mol | [1][5][6] |

| CAS Number | 7783-46-2 | [1][6] |

| EC Number | 231-998-8 |

Physicochemical Properties

The physical and chemical properties of PbF₂ dictate its behavior and suitability for various applications. It is notably insoluble in water but soluble in nitric acid and hydrochloric acid.[1]

| Property | Value | Conditions |

| Appearance | White, odorless powder/solid | [1][2] |

| Density | 8.445 g/cm³ (orthorhombic) | [1] |

| 7.750 g/cm³ (cubic) | [1] | |

| Melting Point | 824 °C (1,515 °F; 1,097 K) | [1] |

| Boiling Point | 1,293 °C (2,359 °F; 1,566 K) | [1] |

| Solubility in Water | 0.0671 g/100 mL | 20 °C[1] |

| Solubility Product (Ksp) | 2.05 × 10⁻⁸ | 20 °C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through straightforward precipitation reactions in an aqueous solution or by reaction with hydrofluoric acid.

Protocol 1: Synthesis via Precipitation Reaction

This protocol describes the preparation of PbF₂ by reacting a soluble lead(II) salt with a soluble fluoride salt.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

-

Potassium fluoride (KF) or Sodium fluoride (NaF)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Dissolve a stoichiometric amount of a soluble lead(II) salt (e.g., lead(II) nitrate) in deionized water in a beaker to create Solution A.

-

In a separate beaker, dissolve a stoichiometric amount of a fluoride salt (e.g., potassium fluoride) in deionized water to create Solution B.

-

-

Precipitation:

-

While stirring Solution A, slowly add Solution B.

-

A white precipitate of this compound (PbF₂) will form immediately according to the reaction: Pb(NO₃)₂ + 2 KF → PbF₂ (s) + 2 KNO₃.[1]

-

-

Isolation and Purification:

-

Continue stirring the mixture for a designated period to ensure complete reaction.

-

Isolate the precipitate by vacuum filtration.

-

Wash the collected solid with deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the purified PbF₂ precipitate in a drying oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Protocol 2: Synthesis using Hydrofluoric Acid

This method involves the reaction of a lead(II) compound with hydrofluoric acid. (Caution: Hydrofluoric acid is extremely corrosive and toxic. This procedure must be performed in a suitable fume hood with appropriate personal protective equipment).

Materials:

-

Lead(II) hydroxide (B78521) (Pb(OH)₂) or Lead(II) carbonate (PbCO₃)

-

Hydrofluoric acid (HF)

-

Deionized water

-

Corrosion-resistant reaction vessel (e.g., Teflon)

Methodology:

-

Reaction:

-

In the reaction vessel, suspend lead(II) hydroxide or lead(II) carbonate in a minimal amount of water.

-

Slowly and carefully add a stoichiometric amount of hydrofluoric acid to the suspension.

-

The reaction proceeds as follows: Pb(OH)₂ + 2 HF → PbF₂ (s) + 2 H₂O.[1]

-

-

Isolation and Processing:

-

Follow steps 3 (Isolation and Purification) and 4 (Drying) from Protocol 1 to collect and dry the final product.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is not typically used in drug development due to the inherent toxicity of lead. However, its properties make it a valuable material in other advanced technical fields.

-

Materials Science: PbF₂ is used in the production of specialized glasses and ceramics to impart specific optical, conductive, and shielding properties.[3] It is a component in low-melting-point glasses and in glass coatings for infrared reflection.[2]

-

High-Energy Physics: Crystals of PbF₂ have been employed as scintillators, for instance, in the Muon g-2 experiment, where they generate Cerenkov light as high-energy particles pass through them.[1]

-

Electrochemistry: The material exhibits significant ionic conductivity at elevated temperatures, leading to research into its potential use in solid electrolytes for fluoride-ion batteries, which are being explored as a high-efficiency alternative to lithium-ion technologies.[3][7]

-

Catalysis: It has been used as a catalyst in the manufacturing of picoline.[2]

Relevance in the Context of Drug Development

While PbF₂ itself is not a pharmaceutical agent, the fluoride component is highly relevant to drug discovery and development. Medicinal chemists frequently incorporate fluorine atoms into drug candidates to enhance their pharmacological profiles.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic breakdown by enzymes.[8] Strategically placing fluorine can block "metabolic soft spots" in a molecule, thereby increasing its half-life and bioavailability.[9]

-

Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) and basicity of nearby functional groups, which can influence how a drug binds to its target receptor.[10][11]

-

Binding Affinity and Conformation: Fluorine substitution can enhance binding affinity to target proteins and influence the molecule's conformational preferences to favor a more active shape.[8][9]

-

Membrane Permeability: Introducing fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[9][11]

The study of simple inorganic fluorides like PbF₂ contributes to the fundamental understanding of fluoride chemistry, which indirectly supports the more complex field of organofluorine chemistry essential to modern medicine. However, it is critical to note that the toxicological profile of lead precludes the use of lead-containing compounds as therapeutic agents.[2] Research has also examined the aqueous chemistry of lead and fluoride in the context of drinking water safety, concluding that under typical conditions, other ions have a much greater effect on lead solubility than fluoride.[12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lead fluoride | F2Pb | CID 24549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lead (II) Fluoride, 99.9% - ProChem, Inc. [prochemonline.com]

- 4. Lead (II) fluoride, Ultrapure [himedialabs.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. scbt.com [scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. fluoridealert.org [fluoridealert.org]

An In-depth Technical Guide to the Thermodynamic Data of Lead Difluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of lead difluoride (PbF₂). The information is compiled from established databases and scientific literature to support research and development activities where this inorganic compound is of interest.

Core Thermodynamic Data

Lead difluoride (PbF₂) is a white crystalline solid with a molar mass of 245.20 g/mol .[1] It is known to exist in two polymorphs: an orthorhombic form at ambient temperatures and a cubic (fluorite-type) structure at elevated temperatures.[1] The thermodynamic data presented herein pertains to the standard state (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Thermodynamic Properties of Lead Difluoride (PbF₂) at 298.15 K

| Property | Symbol | Value | Units |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -677.0 ± 4.2 | kJ/mol |

| Standard Molar Entropy (solid) | S°(s) | 114.2 ± 2.1 | J/mol·K |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -332.6 ± 8.4 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 283.43 ± 0.84 | J/mol·K |

Data sourced from the NIST-JANAF Thermochemical Tables.

Table 2: Heat Capacity of Solid Lead Difluoride (Shomate Equation)

The heat capacity (Cp) of solid PbF₂ as a function of temperature can be represented by the Shomate Equation:

Cp(t) = A + B·t + C·t² + D·t³ + E/t²

where t is the temperature in Kelvin divided by 1000. The coefficients for different temperature ranges are provided below.

| Temperature Range (K) | A | B | C | D | E |

| 298 - 583 | 71.72 | 19.14 | -13.14 | 3.68 | -0.19 |

| 583 - 716 | 73.22 | 15.06 | -10.46 | 2.85 | 0.00 |

| 716 - 1103 | 75.31 | 0.00 | 0.00 | 0.00 | 0.00 |

Cp is in J/mol·K. Data sourced from the NIST WebBook.[2]

Experimental Protocols for Thermodynamic Data Determination

2.1. Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of lead difluoride is typically determined using solution calorimetry or fluorine bomb calorimetry.

2.1.1. Solution Calorimetry

Principle: This method involves measuring the heat change when the compound of interest and its constituent elements are dissolved in a suitable solvent. By applying Hess's law to the measured enthalpies of solution, the enthalpy of formation can be calculated.

Generalized Protocol:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change, often the dissolution of potassium chloride (KCl) in water or the reaction of tris(hydroxymethyl)aminomethane (THAM) with hydrochloric acid.

-

Enthalpy of Solution of PbF₂: A precisely weighed sample of high-purity PbF₂ is dissolved in a suitable solvent (e.g., an aqueous solution of a strong acid like HClO₄ or HNO₃ to ensure complete dissolution) within the calorimeter. The change in temperature is meticulously recorded to determine the enthalpy of solution of PbF₂.

-

Enthalpy of Solution of Lead and Fluorine Precursors: The enthalpy of solution of metallic lead (Pb) in the same solvent system, often with an oxidizing agent to facilitate reaction, is measured. The enthalpy of formation of the fluoride (B91410) ion in the solution is typically derived from the dissolution of a well-characterized fluoride salt or by direct reaction of a fluorine-containing gas.

-

Calculation: The standard enthalpy of formation of PbF₂ is calculated by constructing a thermochemical cycle that combines the enthalpies of the various dissolution and reaction steps.

2.1.2. Fluorine Bomb Calorimetry

Principle: This is a direct method where the compound is formed from its elements in a sealed vessel (a "bomb") filled with high-pressure fluorine gas. The heat released during the combustion reaction is measured.[3]

Generalized Protocol:

-

Sample Preparation: A known mass of high-purity lead is placed in a sample holder within the nickel or monel bomb.[3]

-

Bomb Assembly and Charging: The bomb is sealed and evacuated to remove any atmospheric gases. It is then charged with a known amount of high-purity fluorine gas to a specific pressure.

-

Calorimetry: The bomb is placed in a calorimeter, which is a container of water with a precise temperature measuring device. The system is allowed to reach thermal equilibrium.

-

Ignition: The reaction is initiated by passing an electric current through a fuse wire in contact with the lead sample.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached after the reaction.

-

Analysis and Calculation: The heat evolved is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined through calibration, often by burning a standard substance like benzoic acid in oxygen). After correcting for the heat of ignition and any side reactions, the enthalpy of formation of PbF₂ is determined.[4]

2.2. Determination of Heat Capacity (Cp) and Standard Entropy (S°)

Principle: The heat capacity of a solid is typically measured by adiabatic calorimetry. The standard entropy is then calculated from the heat capacity data from near absolute zero to the standard temperature (298.15 K) using the third law of thermodynamics.

Generalized Protocol for Adiabatic Calorimetry:

-

Sample Preparation: A precisely weighed sample of PbF₂ is placed in a sample container within the calorimeter. The container is often filled with a small amount of helium gas to improve thermal contact.

-

Calorimeter Setup: The sample container is placed within an adiabatic shield in a high-vacuum cryostat. The temperature of the shield is controlled to match the temperature of the sample container, thus minimizing heat exchange with the surroundings (adiabatic condition).[5]

-

Heat Input: A known quantity of electrical energy (heat) is supplied to the sample container through a heater.

-

Temperature Measurement: The resulting temperature increase of the sample is measured with high precision using a calibrated thermometer (e.g., a platinum resistance thermometer).

-

Data Acquisition: This process of heat input and temperature measurement is repeated in small increments over the desired temperature range (from cryogenic temperatures up to and beyond room temperature).

-

Calculation of Heat Capacity: The heat capacity at each temperature is calculated as the ratio of the heat input to the measured temperature rise.

-

Calculation of Standard Entropy: The standard entropy (S°(298.15 K)) is obtained by integrating the C_p_/T data from 0 K to 298.15 K. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.

2.3. Determination of Gibbs Free Energy of Formation (ΔfG°)

Principle: The standard Gibbs free energy of formation is not usually measured directly. It is calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation.[6]

Calculation:

ΔfG° = ΔfH° - TΔS°

where:

-

ΔfH° is the standard enthalpy of formation of PbF₂.

-

T is the standard temperature (298.15 K).

-

ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of PbF₂(s), Pb(s), and F₂(g).

ΔS°reaction = ΣS°products - ΣS°reactants

Visualization of Thermodynamic Data Workflow

The following diagram illustrates the logical workflow for the experimental determination of the core thermodynamic properties of a solid compound like lead difluoride.

Caption: Workflow for determining thermodynamic properties of PbF₂.

References

- 1. Subscribe to The Journal of Chemical Thermodynamics - 0021-9614 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

- 2. education.com [education.com]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 6. Gibbs Free Energy [chemed.chem.purdue.edu]

Phase diagram of the lead-fluorine system

An In-depth Technical Guide to the Phase Diagram of the Lead-Fluorine System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Core Components

A summary of the fundamental physical properties of elemental lead and fluorine, as well as the two primary lead fluoride (B91410) compounds, is presented below.

Table 1: Physical Properties of Lead and Fluorine

| Property | Lead (Pb) | Fluorine (F₂) |

| Melting Point | 327.5 °C (621.5 °F)[1][2] | -219.62 °C (-363.32 °F)[3][4][5][6] |

| Boiling Point | 1749 °C (3180 °F)[1][7] | -188.12 °C (-306.62 °F)[4][5][6] |

| Appearance | Bluish-white, lustrous metal | Pale yellow-green gas |

Table 2: Properties of Lead Fluoride Compounds

| Property | Lead(II) Fluoride (PbF₂) | Lead(IV) Fluoride (PbF₄) |

| Molar Mass | 245.20 g/mol | 283.19 g/mol |

| Melting Point | 824 °C[8] | ~600 °C[9][10] |

| Boiling Point | 1293 °C[8] | Decomposes |

| Crystal Structure | Orthorhombic (α-PbF₂) and Cubic (β-PbF₂)[8] | Isostructural with SnF₄ |

| Appearance | White to colorless crystalline solid | Yellow solid[9] |

Phase Behavior in the Lead-Fluorine System

Due to the absence of a complete Pb-F phase diagram, this section describes the known phases and their thermal stability.

This compound (PbF₂)

This compound is the most stable fluoride of lead. It exhibits polymorphism, existing in two main crystalline forms:

-

α-PbF₂ (Orthorhombic): Stable at ambient temperatures.

-

β-PbF₂ (Cubic): Stable at higher temperatures. The transition from the orthorhombic to the cubic form occurs at elevated temperatures.

PbF₂ melts congruently at 824 °C and boils at 1293 °C.[8] Upon heating to decomposition, it emits toxic fumes of lead and hydrogen fluoride.[11]

Lead(IV) Fluoride (PbF₄)

Lead(IV) fluoride is a yellow solid that is stable at room temperature. It has an approximate melting point of 600 °C.[9][10] However, it is thermally unstable at elevated temperatures and decomposes to this compound and fluorine gas. This decomposition becomes favorable above approximately 600°C.[12]

Decomposition Reaction: PbF₄(s) → PbF₂(s) + F₂(g)[12]

The inherent instability of PbF₄ at higher temperatures is a critical factor in the high-temperature behavior of the Pb-F system.

Other Potential Phases

Research has indicated the synthesis of a mixed-valence binary lead fluoride, Pb₃F₈.[13] This compound was synthesized through the reaction of anhydrous HF with Pb₃O₄ or by reacting BrF₃ with PbF₂.[13] Its thermal stability and place within the broader Pb-F phase diagram require further investigation.

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram, such as that for the Pb-F system, typically involves a combination of experimental techniques to identify phase transitions and compositions.

Sample Preparation

Samples of varying compositions between pure lead and the lead fluoride compounds would be prepared. This can be achieved by direct reaction of lead with a fluorine source or by mixing and melting known quantities of the constituent phases in an inert atmosphere to prevent oxidation.

Thermal Analysis

Differential Thermal Analysis (DTA): DTA is a primary technique for determining phase transition temperatures.[14][15][16] In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature. Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are detected as deviations from the baseline.[14][16]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for studying decomposition reactions, such as the decomposition of PbF₄ to PbF₂ and F₂ gas, by detecting the mass loss associated with the release of fluorine.

Structural Analysis

X-ray Diffraction (XRD): XRD is essential for identifying the crystal structures of the phases present at different temperatures and compositions.[17][18][19][20] By analyzing the diffraction pattern of a sample and comparing it to known patterns, the phases can be identified. High-temperature XRD can be used to study phase transitions in situ.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of a binary phase diagram.

Caption: A generalized experimental workflow for determining a binary phase diagram.

Conclusion

While a complete and definitive phase diagram for the lead-fluorine system is not currently established in the scientific literature, a substantial amount of data exists for the individual components and the primary compounds, PbF₂ and PbF₄. The thermal instability of PbF₄ is a key characteristic of this system at elevated temperatures. The experimental methodologies outlined in this guide provide a framework for future research to fully elucidate the phase equilibria across the entire compositional range of the Pb-F system. Such a phase diagram would be invaluable for applications in materials science, inorganic synthesis, and other fields where lead fluoride compounds are utilized.

References

- 1. kdmfab.com [kdmfab.com]

- 2. topsbest-precision.com [topsbest-precision.com]

- 3. britannica.com [britannica.com]

- 4. Fluorine [dlab.epfl.ch]

- 5. Fluorine Facts - Atomic Number 9 or F [thoughtco.com]

- 6. thermopedia.com [thermopedia.com]

- 7. dekmake.com [dekmake.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Lead tetrafluoride - Wikipedia [en.wikipedia.org]

- 10. WebElements Periodic Table » Lead » lead tetrafluoride [winter.group.shef.ac.uk]

- 11. Lead fluoride | F2Pb | CID 24549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy Lead(IV) fluoride | 7783-59-7 [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. Differential thermal analysis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. setaramsolutions.com [setaramsolutions.com]

- 17. fiveable.me [fiveable.me]

- 18. Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction [mccrone.com]

- 19. h-and-m-analytical.com [h-and-m-analytical.com]

- 20. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]

Natural occurrence and mineral forms of Lead(II) fluoride

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Lead(II) Fluoride (B91410)

Introduction

Lead(II) fluoride (PbF₂), also known as plumbous fluoride, is an inorganic compound with significant applications in various fields, including the production of specialized glasses, as a flux in metallurgy, and in the synthesis of other lead compounds.[1][2] While extensively studied for its physical and chemical properties, its natural occurrence is notably limited. This technical guide provides a comprehensive overview of the natural mineral forms of this compound, its geological context, and the experimental protocols for its identification and characterization, tailored for researchers, scientists, and professionals in drug development who may encounter lead and fluoride compounds in their work.

Natural Occurrence and Geological Context

This compound is found in nature as the exceedingly rare mineral fluorocronite.[3] The formation of lead and fluoride-containing minerals is typically associated with hydrothermal processes.[4][5] These processes involve hot, mineral-rich fluids that migrate through fractures in the Earth's crust, depositing minerals as they cool or react with host rocks.[5]

Fluorine is a widely distributed element, with its primary mineral form being fluorite (calcium fluoride, CaF₂).[6][7] Fluorite is frequently found as a gangue mineral in hydrothermal veins, particularly in association with lead and zinc ores such as galena (PbS), sphalerite (ZnS), cerussite (PbCO₃), and anglesite (PbSO₄).[8][9][10][11] The geological association of lead and fluorine in these environments provides the necessary elemental precursors for the potential formation of this compound minerals, although conditions must be precise for fluorocronite to crystallize.

Mineral Forms of this compound

This compound is polymorphic, meaning it can exist in more than one crystal structure. The two primary forms are the orthorhombic and cubic polymorphs.[3][12]

-

Fluorocronite (Orthorhombic α-PbF₂): This is the naturally occurring mineral form of this compound.[3] It possesses an orthorhombic crystal structure, similar to that of cotunnite (PbCl₂), and is the stable form at ambient temperatures.[3][13]

-

Cubic β-PbF₂: At elevated temperatures, this compound undergoes a phase transition to a cubic crystal structure of the fluorite type.[3][13] This high-temperature polymorph is not found naturally but is significant in the synthesis and material science applications of PbF₂. The transition from the orthorhombic to the cubic phase occurs above 316 °C.[8]

Data Presentation

The quantitative properties of this compound's polymorphs are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Orthorhombic (α-PbF₂) | Cubic (β-PbF₂) |

|---|---|---|

| Molar Mass | 245.20 g/mol [3][8] | 245.20 g/mol [3][8] |

| Appearance | White to colorless crystalline solid[3][8] | White solid[3] |

| Density | 8.445 g/cm³[3][14] | 7.750 g/cm³[3] |

| Melting Point | 824 °C[3][14] | 824 °C[3][14] |

| Boiling Point | 1,293 °C[3] | 1,293 °C[3] |

| Solubility in Water (20°C) | 0.0671 g/100 mL[3] | - |

| Solubility Product (Ksp at 20°C) | 2.05 x 10⁻⁸[3] | - |

Table 2: Crystallographic Data for this compound Polymorphs

| Property | Orthorhombic (α-PbF₂) | Cubic (β-PbF₂) |

|---|---|---|

| Crystal System | Orthorhombic[3][13] | Cubic[3][13] |

| Space Group | Pnma (No. 62)[13] | Fm-3m (No. 225)[3][15][16] |

| Lattice Parameters | a = 0.389 nm, b = 0.643 nm, c = 0.763 nm | a = 0.593 nm[17] |

Experimental Protocols

The identification and characterization of this compound, whether from a natural sample or a synthetic product, involve a combination of analytical techniques.

Protocol 1: Synthesis of this compound (Precipitation Method)

This protocol describes a common laboratory method for synthesizing PbF₂.

-

Preparation of Precursor Solutions:

-

Prepare a solution of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂) or lead(II) acetate (B1210297) (Pb(CH₃COO)₂), in deionized water.

-

Prepare a solution of a fluoride salt, such as sodium fluoride (NaF) or potassium fluoride (KF), in deionized water.[3]

-

-

Precipitation:

-

Slowly add the fluoride salt solution to the lead(II) salt solution while stirring continuously. A white precipitate of this compound will form immediately.[3] The reaction for lead(II) nitrate and potassium fluoride is: Pb(NO₃)₂ (aq) + 2 KF (aq) → PbF₂ (s) + 2 KNO₃ (aq).

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the solid precipitate from the supernatant by filtration using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the purified this compound powder in an oven at a low temperature (e.g., 80-100 °C) to remove residual water.

-

Protocol 2: Mineral Identification by Powder X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases of a material.

-

Sample Preparation:

-

Grind a small amount of the mineral sample into a fine, homogeneous powder using an agate mortar and pestle.

-

-

Data Acquisition:

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for phase identification is 10-80° 2θ.

-

Initiate the XRD scan to collect the diffraction pattern.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Compare the peak positions and relative intensities in the experimental diffractogram with standard diffraction patterns from a database (e.g., the Powder Diffraction File™ from the ICDD).

-

A match with the reference pattern for fluorocronite (orthorhombic PbF₂) or the cubic PbF₂ phase confirms the mineral's identity.[18]

-

Protocol 3: Elemental Analysis

To confirm the chemical composition, elemental analysis for lead and fluoride is performed.

A. Lead (Pb) Determination by Atomic Absorption Spectrometry (AAS) or ICP-MS

-

Sample Digestion:

-

Accurately weigh a portion of the mineral sample.

-

Digest the sample in a suitable acid, such as nitric acid, to dissolve the lead. Heating may be required.[19]

-

Dilute the digested sample to a known volume with deionized water.

-

-

Instrumental Analysis:

-

Quantification:

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the lead concentration in the sample solution from the calibration curve and calculate the percentage of lead in the original mineral sample.

-

B. Fluoride (F⁻) Determination by Ion-Selective Electrode (ISE)

-

Sample Preparation:

-

Fuse the mineral sample with a flux (e.g., sodium hydroxide) or perform an acid digestion to liberate the fluoride from the mineral matrix.[21]

-

Dissolve the fused sample in water and dilute to a known volume.

-

-

Measurement:

-

Add a total ionic strength adjustment buffer (TISAB) to both the sample and standard solutions to maintain a constant ionic strength and pH.[21]

-

Prepare a series of fluoride standard solutions.

-

Immerse the fluoride ion-selective electrode and a reference electrode into the standard solutions and measure the potential (mV).

-

Rinse and immerse the electrodes into the prepared sample solution and record the potential.

-

-

Quantification:

-

Create a calibration curve by plotting the measured potential against the logarithm of the fluoride concentration of the standards.

-

Calculate the fluoride concentration in the sample based on its measured potential and the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate the relationships between the mineral forms of this compound and a typical experimental workflow for their identification.

Caption: Relationship between PbF₂ forms and associated minerals.

Caption: Experimental workflow for PbF₂ mineral identification.

References

- 1. Lead (II) Fluoride, 99.9% - ProChem, Inc. [prochemonline.com]

- 2. Lead - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Fluorite | Crystals, Uses, Properties | Britannica [britannica.com]

- 7. Fluorides, Hydrogen Fluoride, and Fluorine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 8. Lead fluoride | F2Pb | CID 24549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.isgs.illinois.edu [files.isgs.illinois.edu]

- 10. mindat.org [mindat.org]

- 11. Fluorite (mineral) | Research Starters | EBSCO Research [ebsco.com]

- 12. Lead (II) fluoride, Ultrapure [himedialabs.com]

- 13. mdpi.com [mdpi.com]

- 14. 氟化铅(II) powder, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. mp-315: PbF2 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 16. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 17. Lead fluoride CAS#: 7783-46-2 [m.chemicalbook.com]

- 18. Synthesis and characterization of mixed fluorides with PbF2 and ScF3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 19. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to the Historical Development of Lead(II) Fluoride Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) fluoride (B91410) (PbF₂), a white, odorless crystalline solid, has been a subject of scientific inquiry for nearly two centuries. Its unique physicochemical properties, including high ionic conductivity, a wide optical transmission range, and a high refractive index, have led to its investigation and application in diverse fields, from classical analytical chemistry to modern materials science and energy storage. This technical guide provides a comprehensive overview of the historical development of Lead(II) fluoride research, detailing key discoveries, the evolution of synthesis methodologies, and the expansion of its applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the rich history and potential future of this versatile inorganic compound.

Historical Timeline of Key Discoveries and Applications

The journey of this compound research began in the early 19th century, with its initial synthesis and the discovery of its fundamental properties. Over the decades, advancements in analytical techniques and material science have unveiled more of its potential, leading to its use in sophisticated applications.

-

Early 19th Century: First Synthesis and Fundamental Properties: The synthesis of this compound was first reported in the early 19th century. One of the earliest documented methods involved the reaction of lead salts with hydrofluoric acid. Jöns Jacob Berzelius, a prominent chemist of that era, is known to have worked extensively with various inorganic compounds, and his work likely included the synthesis of lead fluorides[1][2]. These early syntheses were crucial for establishing the basic chemical and physical properties of the compound. A significant milestone in the early research of PbF₂ was the discovery of its ionic conductivity by Michael Faraday in 1834, marking it as the first known solid ionic conductor[3].

-

Late 19th and Early 20th Century: Structural and Optical Characterization: The late 19th and early 20th centuries saw the initial characterization of the structural and optical properties of this compound. Researchers began to understand its crystalline nature and its ability to transmit light over a broad spectrum. This period laid the groundwork for its future applications in optics.

-

Mid-20th Century: Advancements in Synthesis and Application in Optics: The mid-20th century witnessed the development of more controlled synthesis methods, enabling the production of higher purity this compound. This was critical for its application in specialized optical components. Its high refractive index and wide transparency range made it a candidate for use in the fabrication of specialty glasses and interference coatings[4].

-

Late 20th Century: Discovery of Polymorphism and Scintillation Properties: A key discovery in the latter half of the 20th century was the polymorphism of this compound, with the identification of its orthorhombic (α-PbF₂) and cubic (β-PbF₂) phases[5][6]. The cubic phase, in particular, was found to be a promising Cherenkov radiator for electromagnetic calorimetry in high-energy physics experiments due to its high density and fast response[6][7].

-

21st Century: Nanomaterials and Advanced Applications: The 21st century has seen a surge in research on nanoscaled this compound. The development of techniques like hydrothermal and mechanochemical synthesis has allowed for the production of PbF₂ nanoparticles with controlled size and morphology[8][9]. These advancements have opened up new avenues for its application, most notably as a promising electrode material in the emerging field of fluoride-ion batteries (FIBs)[10][11].

Quantitative Data Summary

The following tables summarize the key physical, optical, and electrochemical properties of this compound, providing a quick reference for researchers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | PbF₂ | [5][11] |

| Molar Mass | 245.20 g/mol | [5] |

| Appearance | White to colorless crystalline solid | [5][11] |

| Density (orthorhombic, α-PbF₂) | 8.445 g/cm³ | [5] |

| Density (cubic, β-PbF₂) | 7.77 g/cm³ | [12] |

| Melting Point | 824 °C | [5] |

| Boiling Point | 1293 °C | [5] |

| Solubility in Water (20 °C) | 0.0671 g/100 mL | [5] |

Table 2: Optical Properties of this compound (Cubic Phase)

| Property | Value | Reference |

| Transmission Range | 250 nm to 11 µm | [12] |

| Refractive Index (at 587.6 nm) | 1.773 | [13] |

| Refractive Index (at 5 µm) | 1.68544 | [12] |

| Abbe Number | 28.51 | [13] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, reflecting both historical and modern techniques.

Protocol 1: Classical Precipitation Synthesis of this compound

This method is a representation of the early synthesis techniques used to produce this compound.

Materials:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂)

-

Potassium fluoride (KF)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filter paper

-

Funnel

-

Drying oven

Procedure:

-

Prepare a 0.5 M solution of Lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water in a beaker.

-

Prepare a 1.0 M solution of potassium fluoride by dissolving the appropriate amount of KF in deionized water in a separate beaker.

-

While stirring the Lead(II) nitrate solution, slowly add the potassium fluoride solution dropwise.

-

A white precipitate of this compound will form immediately. The reaction is: 2 KF + Pb(NO₃)₂ → PbF₂ + 2 KNO₃[5].

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Filter the precipitate using filter paper and a funnel.

-

Wash the precipitate with deionized water several times to remove any unreacted salts.

-

Dry the collected this compound powder in a drying oven at 100 °C for several hours.

-

Characterize the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal structure.

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

This modern technique allows for the synthesis of nanostructured this compound with controlled morphology.

Materials:

-

Lead(II) acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Ammonium fluoride (NH₄F)

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Dissolve a specific molar ratio of Lead(II) acetate trihydrate and Ammonium fluoride in deionized water in a beaker with constant stirring. For example, a 1:2 molar ratio of Pb(CH₃COO)₂·3H₂O to NH₄F can be used[9].

-

After complete dissolution, transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature, for instance, 180-200 °C, for a specific duration, such as 12-24 hours[8][9].

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol to remove any impurities.

-

Dry the final this compound nanoparticles in an oven at a low temperature (e.g., 60-80 °C).

-

Characterize the morphology and crystal structure of the nanoparticles using techniques like Transmission Electron Microscopy (TEM) and XRD.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important workflows in this compound research.

Diagram 1: A workflow illustrating the synthesis of the two primary polymorphs of this compound.

Diagram 2: A schematic workflow for the fabrication and operation of a fluoride-ion battery utilizing a this compound electrode.

Conclusion and Future Outlook